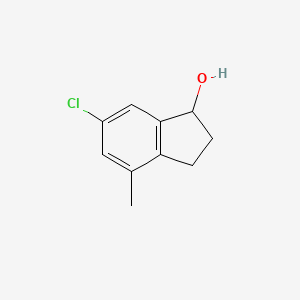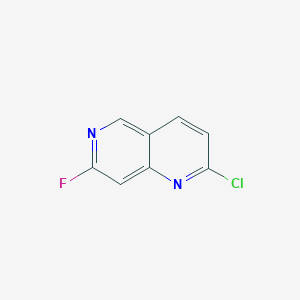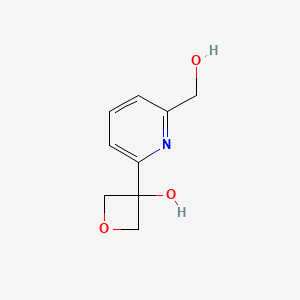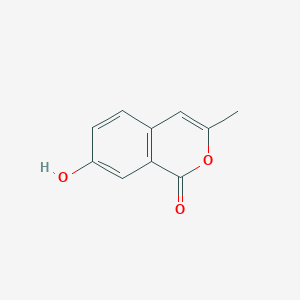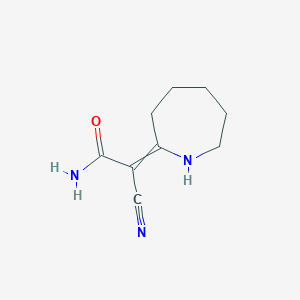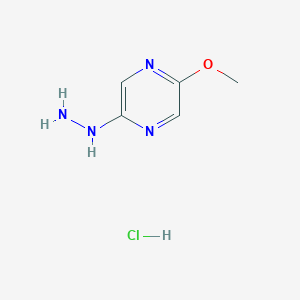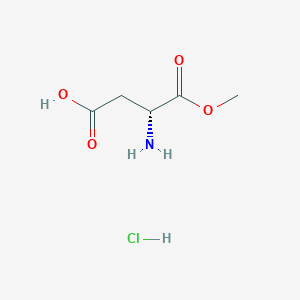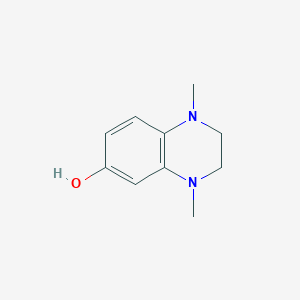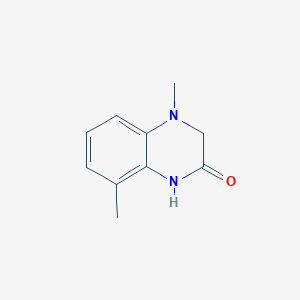![molecular formula C8H12N2O3 B11910939 (S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one](/img/structure/B11910939.png)
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-C]imidazole core, followed by the introduction of the dioxolane ring. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Applications De Recherche Scientifique
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one can be compared with other similar compounds, such as:
Spirocyclic imidazoles: These compounds share a similar spirocyclic structure but may have different functional groups and biological activities.
Dioxolane derivatives: Compounds with a dioxolane ring structure, which may exhibit similar chemical reactivity but different biological properties.
Pyrroloimidazoles: These compounds have a similar core structure but may differ in their substituents and overall biological activity.
The uniqueness of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(7'aS)-spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one |
InChI |
InChI=1S/C8H12N2O3/c11-7-9-4-6-3-8(5-10(6)7)12-1-2-13-8/h6H,1-5H2,(H,9,11)/t6-/m0/s1 |
Clé InChI |
NTRXRBLGWOSIMH-LURJTMIESA-N |
SMILES isomérique |
C1COC2(O1)C[C@H]3CNC(=O)N3C2 |
SMILES canonique |
C1COC2(O1)CC3CNC(=O)N3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


